molecular formula C13H15NO4 B5828048 ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate CAS No. 66866-41-9

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B5828048
CAS No.: 66866-41-9
M. Wt: 249.26 g/mol
InChI Key: HSJFLHDXGPQXBX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is 249.10010796 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-12-11(13(16)18-4-2)9-7-8(15)5-6-10(9)14-12/h5-7,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFLHDXGPQXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354974
Record name ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-41-9
Record name ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sourcing the Unprocurable: A Technical Guide to Acquiring Ethyl 2-Ethoxy-5-Hydroxy-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and medicinal chemistry, the availability of specific molecular scaffolds is paramount. However, not all desired compounds are readily available in supplier catalogs. This guide addresses the challenge of sourcing a specialized molecule, ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, for which no commercial stock appears to exist. We present a practical roadmap for researchers facing this common hurdle, focusing on two primary strategies: custom synthesis and the evaluation of commercially available structural analogs.

The Sourcing Challenge: A Non-Catalog Compound

A thorough search of major chemical supplier databases and platforms reveals that ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is not a standard catalog item. This situation is common for researchers working on novel molecular frameworks. The absence of a direct supplier necessitates a proactive approach to obtain the required material. The following sections outline the strategic options available to a research scientist.

Pathway 1: Custom Synthesis

When a specific, non-commercially available compound is essential for a research program, custom synthesis by a specialized Contract Research Organization (CRO) is the most direct route to obtaining the exact molecular structure.

Selecting a Custom Synthesis Partner

Engaging a CRO for chemical synthesis is a common practice in the pharmaceutical and biotechnology industries. These organizations offer expertise in designing and executing multi-step synthetic routes. When selecting a partner, it is crucial to consider their track record, communication practices, and analytical capabilities.

Table 1: Examples of Custom Chemical Synthesis Providers

CompanyService FocusKey Capabilities
Life Chemicals Custom synthesis for drug discovery, medicinal chemistry, and materials science.[1]Heterocyclic and organometallic synthesis, multi-step synthesis, asymmetric synthesis.[1]
Otava Chemicals Custom synthesis of organic molecules for biotech and pharmaceutical applications.[2]Small-scale and large-scale synthesis, literature search for synthetic routes.[2]
Pharma Inventor Inc. Custom synthesis of a wide range of chemical compounds for biotech, pharmaceutical, and university researchers.[3]Synthesis of reference standards, metabolites, impurities, and novel scaffolds.[3]
Apex Molecular Fee-for-service and full-time equivalent based custom synthesis projects.[4]Route scouting, development, and optimization for challenging chemistry projects.[4]
SV ChemBioTech Client-driven custom chemical synthesis for pharmaceutical and biotech companies.[5]Synthesis of novel molecules, intermediates, and deuterium-labeled standards.[5]
Chiroblock GmbH Custom synthesis of sophisticated research reagents and commercially unavailable reference compounds.[6]Route scouting and development of more efficient synthetic pathways.[6]
Initiating a Custom Synthesis Project

To obtain a quote and initiate a project, researchers must provide a clear set of specifications to the CRO. The two main commercial models for such projects are Fee-for-Service (FFS), where payment is contingent on successful delivery of the final compound, and Full-Time Equivalent (FTE), where a dedicated chemist or team is funded for a specific period to work on the project.[4][7][8]

Essential Information for a Custom Synthesis Request:

  • Unambiguous Chemical Structure: Provide the exact structure of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate.

  • Required Quantity: Specify the amount of material needed (e.g., milligrams to kilograms).

  • Purity Specifications: Define the required purity level (e.g., >95%, >98%) and the analytical methods for confirmation (e.g., HPLC, NMR).

  • Analytical Data Requirements: Specify the required analytical documentation (e.g., ¹H NMR, ¹³C NMR, LC-MS, Certificate of Analysis).

  • Known Literature or Proposed Routes: If available, providing any known synthetic information can expedite the process.

Proposed Synthetic Strategy

While no specific synthesis for ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is readily found in the literature, a plausible route can be proposed based on established indole synthesis methodologies. The Nenitzescu indole synthesis is a classic method for producing 5-hydroxyindoles.[9][10] This reaction involves the condensation of a benzoquinone with a β-amino-crotonic ester.[9]

To obtain the desired 2-ethoxy substituent, a modified starting material would be required, specifically an enamine derived from an ethyl 3-amino-2-ethoxyacrylate. The general concept is outlined in the diagram below.

A p-Benzoquinone C Nenitzescu Reaction (Acid Catalysis) A->C B Ethyl 3-amino-2-ethoxyacrylate (Enamine) B->C D Michael Addition C->D E Cyclization & Elimination D->E F Ethyl 2-ethoxy-5-hydroxy- 1H-indole-3-carboxylate E->F

Caption: Proposed Nenitzescu Synthesis Route.

This proposed route would be a starting point for discussion with a custom synthesis provider, who would then apply their expertise to optimize the reaction conditions and purification procedures.

Pathway 2: Evaluation of a Structural Analog

If custom synthesis is not feasible due to cost or time constraints, an alternative strategy is to use a closely related, commercially available structural analog.

The Closest Commercially Available Analog

The most similar compound found in commercial catalogs is ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate . This molecule shares the same core indole scaffold, the 5-hydroxy group, and the ethyl-3-carboxylate moiety. The only difference is the substituent at the 2-position.

Structural and Physicochemical Comparison

The seemingly minor difference between a methyl and an ethoxy group at the C2 position can have significant implications for the molecule's properties and its interactions with biological systems.

Table 2: Comparison of Target Compound and Commercial Analog

FeatureTarget Compound Commercially Available Analog
Structure Structure with 2-ethoxy groupStructure with 2-methyl group
IUPAC Name Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylateEthyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Molecular Formula C₁₃H₁₅NO₄C₁₂H₁₃NO₃
Molecular Weight 249.26 g/mol 219.24 g/mol
Key Difference Ethoxy group at C2 positionMethyl group at C2 position
Implications for Drug Discovery and Research

For a drug development professional, the choice between these two analogs is not trivial. The substituent at the 2-position of the indole ring can profoundly influence biological activity.

  • Steric Effects: The ethoxy group is larger than the methyl group, which could influence how the molecule fits into a protein's binding pocket.

  • Electronic Effects: The oxygen atom in the ethoxy group is a hydrogen bond acceptor, a property the methyl group lacks. This could introduce a critical interaction with a biological target.

  • Metabolic Stability: The ethoxy group could be a site for metabolism (O-dealkylation) by cytochrome P450 enzymes, potentially affecting the compound's pharmacokinetic profile. The methyl group is generally more metabolically stable.

The decision to use the methyl analog would depend on the specific goals of the research and whether the C2 position is believed to be a critical site for biological interactions based on existing structure-activity relationship (SAR) data.

Quality Control for Acquired Compounds

Regardless of the sourcing pathway chosen, rigorous analytical verification of the final compound is a mandatory step to ensure the integrity of experimental results.

Step-by-Step Protocol: Identity and Purity Verification by LC-MS

Objective: To confirm the molecular weight and assess the purity of the synthesized or procured indole derivative.

Materials:

  • Sample of the indole derivative

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent. Dilute this stock solution to a final concentration of approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • LC-MS Conditions:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 1-5 µL

    • Mass Spectrometer Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Purity Assessment: Analyze the chromatogram from the UV or total ion current (TIC) detector. Calculate the purity based on the relative area of the main peak.

    • Identity Confirmation: Examine the mass spectrum of the main peak. The observed mass should correspond to the expected molecular weight of the compound ([M+H]⁺ for positive mode, [M-H]⁻ for negative mode).

Decision-Making Workflow for Sourcing Novel Compounds

The process of acquiring a non-catalog compound can be summarized in the following workflow:

A Define Target Compound: Ethyl 2-ethoxy-5-hydroxy- 1H-indole-3-carboxylate B Search Commercial Databases (e.g., PubChem, Supplier Catalogs) A->B C Is Compound Commercially Available? B->C D Procure and Perform Quality Control C->D Yes E Pathway 1: Custom Synthesis C->E No F Pathway 2: Evaluate Analogs C->F No G Identify & Vet CROs E->G J Identify Closest Analog: Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate F->J H Initiate Synthesis Project G->H I Receive & Verify Compound H->I K Assess Impact of Structural Difference J->K L Proceed with Analog K->L

Caption: Decision workflow for acquiring a non-catalog compound.

Conclusion

The inability to find a specific chemical in a catalog is not a dead end but rather a common inflection point in innovative research. For a molecule like ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, researchers have two robust strategies: custom synthesis to obtain the exact target, or the careful evaluation and use of a commercially available structural analog. The choice depends on the project's specific scientific requirements, budget, and timeline. By understanding these pathways and performing rigorous analytical verification, scientists can confidently proceed with their research, even when the path to their starting materials is not straightforward.

References

  • Otava Chemicals. Custom Synthesis. [Link]

  • Alberta Research Chemicals Inc. (ARCI). Custom Synthesis and Contract Drug Discovery Research Services. Pharmaceutical Technology. [Link]

  • BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

  • Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

  • Pharma Inventor Inc. Custom Organic Synthesis. [Link]

  • Chiroblock GmbH. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

  • SigutLabs. FTE/FFS. [Link]

  • Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. [Link]

  • SV ChemBioTech. Custom Chemical Synthesis Services. [Link]

  • Chemical Services. [Link]

  • SigutLabs. Contract research. [Link]

  • Atlanchim Pharma. Custom synthesis : fee for service. [Link]

  • SPECIFIC POLYMERS. SPECIFIC POLYMERS offers support in your Chemistry Research Projects. [Link]

  • Nenitzescu indole synthesis. Wikipedia. [Link]

  • Nenitzescu Indole Synthesis. SynArchive. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 2-Ethoxy-5-Hydroxyindole as a Versatile Intermediate for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foreword: The Enduring Promise of the Indole Scaffold in Antiviral Discovery

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for a range of diseases, including viral infections.[1][3] From established drugs like Arbidol (Umifenovir) to numerous compounds in clinical trials, the indole framework has consistently proven its worth in the antiviral arena.[2][3][4] This guide focuses on a specific, highly functionalized indole derivative, ethyl 2-ethoxy-5-hydroxyindole, and its potential as a key intermediate in the synthesis of next-generation antiviral agents. The strategic placement of the ethoxy, hydroxyl, and ethyl carboxylate groups on the indole core provides a rich platform for chemical modification, enabling the exploration of diverse chemical spaces in the quest for potent and selective antiviral therapies.

Rationale for Ethyl 2-Ethoxy-5-Hydroxyindole as a Core Intermediate

The selection of ethyl 2-ethoxy-5-hydroxyindole as a starting point for antiviral synthesis is a deliberate one, rooted in established structure-activity relationships (SAR) for indole-based antivirals. The 5-hydroxy group is a common feature in many bioactive indoles, including the neurotransmitter serotonin, and offers a key site for modification or interaction with biological targets.[1][5] The ethyl carboxylate at the 2-position provides a handle for various chemical transformations, such as amidation, reduction, or conversion to other functional groups, which have been shown to be crucial for antiviral activity in related indole derivatives.[6] The 2-ethoxy group, while less common, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile or target engagement.

This guide will delineate a synthetic pathway from ethyl 2-ethoxy-5-hydroxyindole to a hypothetical antiviral target, "Indole-Core Antiviral-7 (ICA-7)," designed to incorporate structural motifs associated with broad-spectrum antiviral activity.

Synthetic Pathway Overview: From Intermediate to a Hypothetical Antiviral Agent (ICA-7)

The proposed synthetic route to ICA-7 from ethyl 2-ethoxy-5-hydroxyindole is a multi-step process designed to introduce key functionalities that are often associated with antiviral efficacy. The overall workflow is depicted below.

Synthetic_Pathway_ICA-7 A Ethyl 2-ethoxy-5-hydroxyindole B Step 1: Protection of Hydroxyl Group A->B Protecting Agent (e.g., TBDMSCl) C Intermediate 1: Protected Indole B->C D Step 2: N-Alkylation C->D Alkylating Agent (e.g., R-X) E Intermediate 2: N-Alkylated Indole D->E F Step 3: Saponification of Ester E->F Base (e.g., LiOH) G Intermediate 3: Carboxylic Acid F->G H Step 4: Amide Coupling G->H Amine, Coupling Agent (e.g., HATU) I Intermediate 4: Amide Derivative H->I J Step 5: Deprotection I->J Deprotecting Agent (e.g., TBAF) K Final Product: ICA-7 J->K

Caption: Synthetic workflow from ethyl 2-ethoxy-5-hydroxyindole to the target antiviral compound, ICA-7.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-ethoxy-5-hydroxyindole≥98%Commercial Source
tert-Butyldimethylsilyl chloride (TBDMSCl)Synthesis GradeCommercial Source
ImidazoleReagent GradeCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Sodium hydride (NaH), 60% dispersion in mineral oilSynthesis GradeCommercial Source
N,N-Dimethylformamide (DMF)AnhydrousCommercial Source
Alkylating agent (e.g., 4-(chloromethyl)pyridine HCl)Synthesis GradeCommercial Source
Lithium hydroxide (LiOH)Reagent GradeCommercial Source
Tetrahydrofuran (THF)AnhydrousCommercial Source
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)Coupling Reagent GradeCommercial Source
Diisopropylethylamine (DIPEA)Synthesis GradeCommercial Source
Amine (e.g., (S)-1-phenylethanamine)Synthesis GradeCommercial Source
Tetrabutylammonium fluoride (TBAF), 1M in THFReagent GradeCommercial Source
Ethyl acetate (EtOAc)HPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Hydrochloric acid (HCl)Reagent GradeCommercial Source
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercial Source
BrineSaturated AqueousIn-house
Magnesium sulfate (MgSO₄)AnhydrousCommercial Source
Protocol 1: Protection of the 5-Hydroxy Group

Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent base-mediated reactions, such as N-alkylation. Protection with a silyl ether group (TBDMS) is a robust and easily reversible strategy.

  • To a solution of ethyl 2-ethoxy-5-hydroxyindole (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10% EtOAc in hexanes) to yield Intermediate 1 .

Protocol 2: N-Alkylation of the Indole Ring

Rationale: Many indole-based antivirals feature substitution on the indole nitrogen.[7][8] This step introduces a side chain that can be crucial for target binding.

  • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., 4-(chloromethyl)pyridine hydrochloride, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford Intermediate 2 .

Protocol 3: Saponification of the Ethyl Ester

Rationale: Conversion of the ethyl ester to a carboxylic acid is necessary for the subsequent amide coupling reaction.

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature for 6 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture to remove the THF.

  • Dilute with water and acidify to pH ~3 with 1M HCl at 0 °C.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Intermediate 3 , which is often used in the next step without further purification.

Protocol 4: Amide Coupling

Rationale: Amide bonds are stable and can form key hydrogen bonding interactions with biological targets. This step introduces a diverse range of functionalities depending on the amine used.

  • To a solution of Intermediate 3 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., (S)-1-phenylethanamine, 1.1 eq).

  • Stir at room temperature for 8 hours, monitoring by TLC.

  • Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain Intermediate 4 .

Protocol 5: Deprotection to Yield ICA-7

Rationale: The final step is the removal of the protecting group to reveal the free hydroxyl group, which may be important for biological activity.

  • Dissolve Intermediate 4 (1.0 eq) in THF.

  • Add TBAF (1.5 eq, 1M solution in THF) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound, ICA-7 .

Characterization and Data

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR SignalsExpected Mass (m/z) for [M+H]⁺
Intermediate 1 Signals for indole core protons, ethyl group (triplet and quartet), ethoxy group (triplet and quartet), and two singlets for the tert-butyl and dimethyl groups of the TBDMS ether.Calculated value
Intermediate 2 Disappearance of the N-H proton signal. Appearance of new signals corresponding to the N-alkyl group protons.Calculated value
Intermediate 3 Disappearance of the ethyl ester signals. A broad singlet for the carboxylic acid proton may be observed.Calculated value
Intermediate 4 Appearance of a new amide N-H proton signal (doublet) and signals for the protons of the coupled amine.Calculated value
ICA-7 Disappearance of the TBDMS signals. Appearance of a phenolic OH proton signal (broad singlet).Calculated value

Hypothetical Biological Mechanism of Action

While the specific target of ICA-7 is hypothetical, many indole-based antivirals function by inhibiting key viral enzymes or processes.[3][7] For instance, they can act as entry inhibitors, reverse transcriptase inhibitors, or protease inhibitors.[3] A plausible mechanism for ICA-7 could be the inhibition of a viral polymerase, where the indole scaffold occupies a hydrophobic pocket, and the hydroxyl and amide functionalities form critical hydrogen bonds with the enzyme's active site, preventing viral replication.

Biological_Mechanism cluster_virus Viral Replication Cycle Viral_Entry 1. Viral Entry Viral_Polymerase 2. Viral Polymerase Activity Viral_Entry->Viral_Polymerase Viral_Assembly 3. Viral Assembly & Release Viral_Polymerase->Viral_Assembly ICA-7 ICA-7 Inhibition X ICA-7->Inhibition Inhibition->Viral_Polymerase

Caption: Hypothetical mechanism of ICA-7 inhibiting the viral polymerase.

Conclusion and Future Directions

This guide provides a comprehensive framework for utilizing ethyl 2-ethoxy-5-hydroxyindole as a valuable intermediate in the synthesis of novel antiviral compounds. The detailed protocols offer a starting point for the synthesis of a diverse library of indole derivatives. Future work should focus on synthesizing a range of analogs by varying the N-alkyl group and the amine used in the amide coupling step to explore the structure-activity relationship and identify compounds with potent and broad-spectrum antiviral activity. The indole scaffold continues to be a rich source of inspiration for antiviral drug discovery, and intermediates like ethyl 2-ethoxy-5-hydroxyindole are key to unlocking its full potential.[7][9]

References

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.).
  • Xue, S., et al. (2018). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(3), 313-317.
  • A review on recent developments of indole-containing antiviral agents - PMC. (n.d.).
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - Frontiers. (2025, January 15).
  • A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. (2022, March 7).
  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives | Request PDF - ResearchGate. (2025, August 6).
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (2025, February 7).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.).
  • Antiviral Activity of 5-Ethyl-2′-Deoxyuridine against Herpes Simplex Viruses in Cell Culture, Mice, and Guinea Pigs - PMC - NIH. (n.d.).
  • Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives - ResearchGate. (2025, August 7).
  • 2-ethoxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide - PubChem. (n.d.).
  • Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed. (2025, January 5).
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. (2023, September 13).
  • Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed. (n.d.).
  • Ethyl 5-hydroxyindole-2-carboxylate - Chem-Impex. (n.d.).

Sources

Application Notes & Protocols for the Synthesis of 2-Substituted 5-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Substituted 5-hydroxyindole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds, including neurotransmitters, pharmaceuticals, and organic electronic materials. The strategic introduction of substituents at the 2-position, coupled with the versatile 5-hydroxy group, allows for fine-tuning of their physicochemical and pharmacological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this privileged scaffold. We will delve into the mechanistic underpinnings of classical methods such as the Fischer Indole Synthesis, explore the utility of modern palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols.

Introduction: The Significance of the 5-Hydroxyindole Scaffold

The 5-hydroxyindole motif is famously represented by serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, appetite, and sleep. This inherent biological relevance has propelled the development of synthetic methodologies to generate analogs with diverse functionalities. The C2 position of the indole ring is a particularly attractive site for modification, as substituents here can significantly influence receptor binding affinity, selectivity, and metabolic stability. The 5-hydroxy group, meanwhile, offers a handle for further derivatization or can be a key pharmacophoric feature itself.

The primary challenge in synthesizing these molecules often lies in the management of the potentially reactive 5-hydroxy group, which can be sensitive to the harsh conditions of some classical indole syntheses. Therefore, the choice of synthetic route must be carefully considered, often involving the use of protecting groups or reaction conditions that are compatible with the free phenol.

Strategic Approaches to Synthesis

There are several robust methods for constructing the 2-substituted 5-hydroxyindole core. The choice of method often depends on the desired complexity of the C2 substituent and the availability of starting materials. We will focus on two of the most powerful and widely adopted strategies: the Fischer Indole Synthesis and modern Palladium-Catalyzed Cyclizations.

The Fischer Indole Synthesis: A Classic Transformed

The Fischer Indole Synthesis, first reported in 1883, remains one of the most reliable methods for indole formation. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.

Mechanism & Rationale:

The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine (e.g., 4-hydroxyphenylhydrazine) reacts with a ketone or aldehyde to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.

  • -Sigmatropic Rearrangement: A-sigmatropic rearrangement (the key Claisen-like rearrangement) occurs, leading to the formation of a new C-C bond and breaking the N-N bond.

  • Aromatization & Cyclization: The resulting intermediate undergoes rearomatization, followed by cyclization with the elimination of ammonia to form the indole ring.

For the synthesis of 5-hydroxyindoles, the starting material is typically 4-hydroxyphenylhydrazine. The choice of acid catalyst is critical; while strong acids like sulfuric acid or hydrochloric acid can be used, milder Lewis acids such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) are often preferred to prevent side reactions associated with the phenol group.

Diagram 1: Fischer Indole Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product A 4-Hydroxyphenylhydrazine C Hydrazone Formation (Mild Acid) A->C B Ketone/Aldehyde (R-CO-R') B->C D [3,3]-Sigmatropic Rearrangement (Heat, Acid Catalyst) C->D E Cyclization & Aromatization (NH3 Elimination) D->E F 2-Substituted 5-Hydroxyindole E->F A Pd(0) Catalyst B Oxidative Addition (with o-haloaniline) A->B Ar-X C Pd(II) Intermediate B->C D Alkyne Insertion C->D Alkyne E Vinyl-Pd(II) Complex D->E F Intramolecular Cyclization E->F G Cyclized Pd(II) Intermediate F->G H Reductive Elimination G->H H->A I 2-Substituted Indole Product H->I

Caption: Catalytic cycle for Pd-catalyzed indole synthesis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol: Fischer Indole Synthesis of 2-Methyl-5-hydroxyindole

This protocol describes the synthesis using 4-hydroxyphenylhydrazine and acetone.

Materials & Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
4-Hydroxyphenylhydrazine HCl5.0 g1.0
Acetone2.5 mL1.1Reagent grade
Zinc Chloride (ZnCl₂)10.0 g2.3Anhydrous
Ethanol (EtOH)50 mL-Anhydrous
Hydrochloric Acid (HCl)As needed-2 M solution
Ethyl Acetate (EtOAc)100 mL-For extraction
Saturated Sodium Bicarbonate50 mL-For neutralization
Brine50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-For drying

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride (5.0 g) in ethanol (50 mL).

    • Add acetone (2.5 mL) to the solution.

    • Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone may form.

  • Cyclization:

    • To the reaction mixture, add anhydrous zinc chloride (10.0 g) in one portion.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL).

    • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-methyl-5-hydroxyindole as a solid.

Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-5-hydroxyindole

This protocol is adapted from modern palladium-catalyzed methodologies.

Materials & Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
2-Iodo-4-aminophenol1.0 g1.0
Phenylacetylene0.5 mL1.1
Palladium(II) Acetate (Pd(OAc)₂)48 mg0.05Catalyst
Triphenylphosphine (PPh₃)111 mg0.1Ligand
Sodium Carbonate (Na₂CO₃)1.35 g3.0Base
N,N-Dimethylformamide (DMF)20 mL-Anhydrous solvent
Diethyl Ether100 mL-For extraction
Water50 mL-For washing
Brine50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)As needed-For drying

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-iodo-4-aminophenol (1.0 g), palladium(II) acetate (48 mg), triphenylphosphine (111 mg), and sodium carbonate (1.35 g).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous DMF (20 mL) via syringe, followed by phenylacetylene (0.5 mL).

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-5-hydroxyindole.

Troubleshooting and Considerations

  • Low Yields in Fischer Synthesis: This can be due to incomplete hydrazone formation or decomposition of the starting material/product. Ensure anhydrous conditions and consider using a milder catalyst like PPA.

  • Side Reactions: The 5-hydroxy group can undergo O-alkylation or other side reactions. A protecting group strategy may be necessary.

  • Catalyst Inactivation in Palladium Reactions: The catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used. The choice of ligand can also significantly impact the reaction outcome.

  • Purification Challenges: The polar 5-hydroxy group can cause streaking on silica gel columns. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve separation.

Conclusion

The synthesis of 2-substituted 5-hydroxyindole derivatives is a well-established field with a diverse array of available methodologies. The choice between a classical approach like the Fischer Indole Synthesis and a modern palladium-catalyzed reaction will depend on the specific target molecule, available starting materials, and the desired functional group tolerance. By understanding the mechanistic principles behind these reactions and carefully controlling the experimental conditions, researchers can efficiently access this important class of compounds for applications in drug discovery and materials science.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 277. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Bischler, A., & Möhlau, R. (1892). Ueber die Bildung von Derivaten des α-Naphthindols. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860–2873. [Link]

  • Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new, general method for the synthesis of 2,3-disubstituted indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

preparation of Arbidol analogs using 2-ethoxy indole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Novel Arbidol Analogs via Functionalized Indole Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Arbidol Analog Development

Arbidol (Umifenovir) is a broad-spectrum antiviral agent utilized clinically in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2][3] Its molecular mechanism primarily involves the inhibition of viral entry into host cells.[3][4] For enveloped viruses like influenza, Arbidol binds to the hemagglutinin (HA) protein, stabilizing it in its pre-fusion state and preventing the conformational changes necessary for the viral envelope to fuse with the host cell membrane.[4][5] A similar mechanism is proposed for its activity against coronaviruses, where it targets the spike (S) protein.[4][6]

Despite its clinical use, the therapeutic potential of Arbidol can be enhanced. The large doses required for efficacy and the constant evolution of viral strains necessitate the development of new analogs with improved potency and broader activity.[1] Structure-activity relationship (SAR) studies, informed by X-ray crystallography of Arbidol bound to influenza HA, have revealed that the core indole scaffold offers significant opportunities for modification.[1][7] Specifically, the binding pocket can accommodate larger or different functional groups at the C2 (thiophenol) and C4 (dimethylamino) positions of the indole ring.[1][8]

This guide provides a detailed framework for the rational design and synthesis of novel Arbidol analogs, starting from a common functionalized indole intermediate. We will focus on a versatile and robust synthetic route that allows for systematic modification at key positions, enabling the exploration of the chemical space around the Arbidol pharmacophore.

Core Synthetic Strategy: A Modular Approach to Arbidol Analogs

The synthesis of Arbidol and its analogs can be approached through various routes, including the Nenitzescu indole synthesis.[2][9] However, for creating a library of analogs, a modular strategy starting from a pre-formed and functionalized indole core is highly efficient. This approach, exemplified by the work of Wright et al., allows for late-stage diversification, where different side chains can be introduced from a common intermediate.[1]

The core strategy involves three key stages:

  • Indole Core Preparation and Protection: Starting with a commercially available indole, the N1 and C5 positions are protected, followed by bromination at the C6 position. This sets the stage for subsequent functionalization.

  • C2 Side Chain Introduction: A variety of arylthiols can be introduced at the C2 position via nucleophilic substitution. This is a critical step for diversification, as modifications to the thiophenol moiety have been shown to dramatically increase binding affinity.[1][7]

  • C4 Side Chain Introduction: The aminomethyl group at the C4 position is installed using a Mannich reaction. The choice of amine for this reaction provides a second vector for analog diversification.

This strategic sequence is visualized in the workflow below.

G start_node Commercially Available Indole Core process_node process_node key_intermediate_node key_intermediate_node diversification_node diversification_node final_product_node Library of Arbidol Analogs A Start: Indole Core B Step 1: Protection & Double Bromination A->B Reagents: Acetic Anhydride, MeI, Br₂ C Intermediate A: Dibrominated Indole B->C D Diversification Point 1: Thiol Selection C->D E Step 2: Thiol Addition (C2 Functionalization) D->E Aryl Thiols (R-SH) F Intermediate B: Thioether Indole E->F G Diversification Point 2: Amine Selection F->G H Step 3: Mannich Reaction (C4 Functionalization) G->H Amines (e.g., Tetramethyldiaminomethane) J Step 4: Deprotection & Purification H->J I Final Analogs J->I

Figure 1: Modular workflow for the synthesis of Arbidol analogs.

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for synthesizing a highly potent Arbidol analog.[1]

Protocol 1: Synthesis of the Common Dibrominated Intermediate

This protocol describes the initial steps of protecting and brominating a commercially available indole-3-carboxylate core.

Materials:

  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

  • Acetic anhydride

  • Pyridine

  • Methyl iodide (MeI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Hydroxyl Protection (Acetylation):

    • Dissolve ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in pyridine.

    • Add acetic anhydride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).[1]

    • Upon completion, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • N-Alkylation:

    • Caution: NaH is highly reactive. Handle under an inert atmosphere.

    • Suspend NaH (1.5 eq) in anhydrous DMF under an argon atmosphere.

    • Add the acetylated indole from the previous step (1.0 eq) dissolved in DMF dropwise at 0 °C.

    • Stir for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Allow the mixture to stir at room temperature overnight.

    • Quench the reaction carefully by adding ice water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Double Bromination:

    • Dissolve the N-methylated indole (1.0 eq) in CCl₄.

    • Add a solution of bromine (2.2 eq) in CCl₄ dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Quench with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dibrominated intermediate.

Protocol 2: Synthesis of a High-Affinity Arbidol Analog

This protocol details the synthesis of a specific analog where a meta-hydroxythiophenol group is introduced, a modification shown to increase binding affinity to influenza HA over 1000-fold.[1]

Materials:

  • Dibrominated intermediate from Protocol 1

  • 3-Mercaptophenol (meta-hydroxythiophenol)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • N, N, N′, N′-tetramethyldiaminomethane

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) in dioxane (4M)

Procedure:

  • Thiol Addition (C2-position):

    • Dissolve the dibrominated intermediate (1.0 eq) in methanol.

    • In a separate flask, dissolve 3-mercaptophenol (1.1 eq) and KOH (1.2 eq) in methanol.

    • Add the thiol solution to the indole solution and heat to reflux for 3 hours.

    • Monitor by TLC. After completion, cool the reaction, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the thioether intermediate.

  • Mannich Reaction (C4-position):

    • Dissolve the thioether intermediate (1.0 eq) in CH₂Cl₂.

    • Add N, N, N′, N′-tetramethyldiaminomethane (5.0 eq).[1] This reagent serves as both the formaldehyde and dimethylamine source for the Mannich reaction.

    • Stir the reaction at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

  • Deprotection and Salt Formation:

    • Dissolve the crude product from the previous step in methanol.

    • Add a 4M solution of HCl in dioxane and stir for 2 hours at room temperature to cleave the acetyl protecting group and form the hydrochloride salt.

    • Concentrate the mixture and purify the final product by recrystallization or preparative HPLC to yield the target Arbidol analog.

Data Presentation and Characterization

The synthesized analogs must be rigorously characterized to confirm their structure and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chromatography.[1][2]

Table 1: Representative Characterization Data

CompoundFormulaYield (%)¹H NMR (CDCl₃, δ ppm)HRMS (ESI-TOF) [M+H]⁺
Arbidol C₂₂H₂₅BrN₂O₃S51%7.74 (s, 1H), 7.43 (s, 1H), 7.25-7.36 (m, 5H), 5.33 (s, 2H), 4.29 (q, 2H), 3.60 (s, 3H), 2.35 (s, 6H), 1.38 (t, 3H)Calc: 477.0842, Found: 477.0844[2]
Analog 11 C₂₂H₂₅BrN₂O₄S77%7.70 (s, 1H), 7.40 (s, 1H), 6.65-7.15 (m, 4H), 5.30 (s, 2H), 4.30 (q, 2H), 3.62 (s, 3H), 2.38 (s, 6H), 1.40 (t, 3H)Calc: 493.0791, Found: 493.0795
(Note: NMR data is illustrative. Yields and HRMS data are based on literature reports for Arbidol and a potent analog).[1]

Visualization of the Synthetic Pathway

The chemical transformations for synthesizing a potent Arbidol analog are outlined below.

Figure 2: Key reaction steps for analog synthesis from the common intermediate.

Conclusion and Future Directions

The modular synthetic strategy presented here provides a robust platform for generating diverse libraries of Arbidol analogs. By varying the thiol and amine components in the key diversification steps, researchers can systematically probe the structure-activity relationships of this important antiviral scaffold. The significant increase in binding affinity observed with simple modifications, such as the addition of a meta-hydroxy group to the thiophenol moiety, underscores the potential for discovering next-generation antiviral agents with vastly improved therapeutic profiles.[1][7] Subsequent biological evaluation using techniques like bio-layer interferometry and viral inhibition assays is crucial to identify lead candidates for further development.

References

  • Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Harten, L. A., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Journal of Chemical Information and Modeling. Available at: [Link]

  • New Drug Approvals. (2020). Arbidol, Umifenovir. New Drug Approvals. Available at: [Link]

  • Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. MDPI. Available at: [Link]

  • Wang, X., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Medicinal Chemistry. Available at: [Link]

  • Vankadari, N. (2020). Arbidol: A potential antiviral drug for the treatment of SARS-CoV-2 by blocking the trimerization of viral spike glycoprotein? ResearchGate. Available at: [Link]

  • Inam, M., et al. (2021). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry. Available at: [Link]

  • Fedyakina, I. T., et al. (2019). Arbidol: A quarter-century after. Past, present and future of the original Russian antiviral. ResearchGate. Available at: [Link]

  • Request PDF. (2025). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. ResearchGate. Available at: [Link]

  • Harten, L. A., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. ACS Publications. Available at: [Link]

  • Wilson, I. A., et al. (2018). Arbidol analogs with improved influenza hemagglutinin potency. Google Patents.
  • CN111269168A. (2020). Preparation method of arbidol intermediate. Google Patents.
  • CN112694432A. (2021). Preparation method of arbidol key intermediate. Google Patents.
  • Arbidol pharmacological studies. Arbidol.com. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Hiroya, K., et al. (2005). Efficient Indole Synthesis from 2-Ethynylaniline. Scribd. Available at: [Link]

  • Wikipedia. Indole. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethoxy Indole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of Ethyl 2-ethoxyindole-3-carboxylate via O-Alkylation Ticket ID: IND-2-OEt-OPT Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Logic

The synthesis of 2-ethoxy indole-3-carboxylate (specifically the ethyl ester, 3 ) typically proceeds via the O-alkylation of ethyl 2-oxindole-3-carboxylate (1 ).[1] This transformation is chemically distinct from standard indole alkylations because it targets the oxygen of the amide (lactam) functionality to form a lactim ether .[1]

The Core Challenge: The starting material exists in a tautomeric equilibrium between the keto-form (oxindole) and the enol-form (2-hydroxyindole).[1]

  • Common Failure Mode: Use of "soft" alkylating agents (e.g., Ethyl Iodide) or polar protic solvents favors N-alkylation , yielding the thermodynamically stable N-ethyl oxindole (4 ) rather than the desired O-ethyl product.[1]

  • The Solution: To enforce O-selectivity (kinetic control), you must use a "hard" alkylating agent—Triethyloxonium tetrafluoroborate (Meerwein’s Salt) —and strictly anhydrous, non-nucleophilic conditions.[1]

Reaction Pathway Visualization

ReactionPathway SM Ethyl 2-oxindole-3-carboxylate (Lactam Form) Tautomer 2-Hydroxyindole Tautomer (Lactim Form) SM->Tautomer Equilibrium Intermediate O-Ethyl Imidate Salt (Unstable Intermediate) SM->Intermediate Hard Electrophile (Et3O+) SideProduct Side Product (4) N-Ethyl Oxindole (Thermodynamic N-Product) SM->SideProduct Soft Electrophile (Et-I) or Protic Solvent Reagent Reagent: Et3O+ BF4- (Meerwein's Salt) Product Product (3) 2-Ethoxyindole-3-carboxylate (Kinetic O-Product) Intermediate->Product Basic Workup (NaHCO3)

Caption: Pathway divergence based on HSAB (Hard-Soft Acid-Base) principles. O-alkylation requires "hard" reagents to trap the oxygen.[1]

Critical Reagent Handling (The "Meerwein" Factor)

The single most common cause of yield failure (<10%) in this synthesis is the degradation of Triethyloxonium tetrafluoroborate .[1] This reagent is extremely hygroscopic and hydrolyzes rapidly in air to form ethanol and tetrafluoroboric acid (


), which is useless for alkylation and destroys your starting material.[1]
Diagnostic: Is Your Reagent Dead?

Before committing your valuable indole substrate, perform this spot test:

  • Take a dry vial with 1 mL of water.

  • Add a micro-spatula tip of your Meerwein’s salt.

  • Observation:

    • Violent Hissing/Fizzing: Reagent is ACTIVE (Acid is being generated rapidly).

    • Quiet Dissolution: Reagent is DEAD (Already hydrolyzed).

Protocol for Reagent Preparation

If your commercial bottle is old, do not use it. Synthesize fresh or recrystallize.

  • Storage: Must be stored at -20°C under Argon.

  • Handling: Weigh in a glovebox or under a cone of Nitrogen. Never expose to humid air for >30 seconds.

Optimized Experimental Protocol

Scale: 1.0 mmol (approx. 205 mg of Ethyl 2-oxindole-3-carboxylate) Target Yield: 85-92%[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under a stream of dry Nitrogen (

      
      ).[1]
      
  • Dissolution:

    • Add Ethyl 2-oxindole-3-carboxylate (1.0 equiv).[1]

    • Add Anhydrous Dichloromethane (DCM) (0.2 M concentration, ~5 mL).

    • Note: Do not use THF or Ether; they can coordinate with the oxonium salt and retard reactivity.

  • Alkylation (The Critical Step):

    • Add Triethyloxonium tetrafluoroborate (1.2 equiv) in one portion against a counter-flow of

      
      .
      
    • Seal with a septum and stir vigorously at RT for 4–12 hours.

    • Monitoring: The reaction mixture usually remains homogeneous. TLC (run in 20% EtOAc/Hexane) will show the disappearance of the polar oxindole (low

      
      ) and appearance of the less polar O-ethyl product (higher 
      
      
      
      ).[1]
  • Quench (The Stability Check):

    • Warning: The intermediate is the tetrafluoroborate salt of the imidate.[1] It is acidic.[2]

    • Cool the mixture to 0°C.

    • Pour the reaction mixture into a vigorously stirring solution of saturated aqueous

      
        (15 mL) mixed with crushed ice.
      
    • Why? You must neutralize the

      
       byproduct immediately. If the pH drops < 7, the O-ethyl group will hydrolyze back to the oxindole.[1]
      
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer 2x with DCM.

    • Dry combined organics over

      
       (Avoid 
      
      
      
      as it is slightly acidic).
    • Concentrate on a rotary evaporator at <30°C (Heat sensitive).

  • Purification:

    • Flash Chromatography: Silica gel pre-treated with 1% Triethylamine (

      
      ).
      
    • Eluent: Hexane/EtOAc (Gradient 9:1 to 4:1).

    • Note: The

      
       prevents acid-catalyzed hydrolysis on the silica surface.[1]
      

Troubleshooting Guide (FAQ Format)

Q1: My product reverts to the starting material on the TLC plate or column. Why?

Diagnosis: Acid-catalyzed hydrolysis.[1] Root Cause: 2-Ethoxyindoles are essentially cyclic imidate esters (vinyl ethers).[1] They are extremely sensitive to protonation at C3 or Nitrogen, which facilitates water attack at C2, kicking out ethanol and regenerating the oxindole. Fix:

  • Quench: Ensure the aqueous quench is basic (pH 8-9).[1]

  • Column: You MUST deactivate your silica gel. Slurry the silica in Hexane containing 1-2% Triethylamine before pouring the column.[1]

  • Storage: Store the product solid at -20°C. Do not store in solution (especially CDCl3, which becomes acidic over time).

Q2: I am seeing a spot that corresponds to N-ethylation. How do I stop this?

Diagnosis: Soft-Soft interaction dominance.[1] Root Cause: You likely used a solvent that supports ions too well (like DMF) or allowed the reaction to get too hot, or your Meerwein's salt was partially decomposed (generating acid/ethanol).[1] Fix:

  • Solvent: Switch to strictly anhydrous DCM.

  • Reagent: Ensure the Meerwein's salt is fresh (see Section 2).

  • HSAB Theory: Do not add iodide or bromide salts (e.g., don't use Et3O+ PF6- if you made it from EtI/AgPF6 in situ without filtering AgI).[1] Iodide is a soft nucleophile that can catalyze N-alkylation.[1][3]

Q3: The reaction is stuck at 50% conversion even after 24 hours.

Diagnosis: Reagent exhaustion. Root Cause: Moisture entered the system, consuming the oxonium salt. Fix:

  • Add a second portion (0.5 equiv) of Meerwein’s salt.

  • Ensure your DCM is distilled over

    
     or passed through an activated alumina column. Molecular sieves are often insufficient for this specific reaction if not activated at 300°C immediately prior.
    

Data & Decision Support

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impurity? CheckTLC Check TLC of Crude Start->CheckTLC Result1 Only SM remaining CheckTLC->Result1 Result2 New Spot (High Rf) but disappears on column CheckTLC->Result2 Result3 New Spot (Mid Rf) Stable but wrong NMR CheckTLC->Result3 Action1 Dead Reagent. Check Et3O+ activity. Dry Solvent. Result1->Action1 Action2 Acid Hydrolysis. Add 1% Et3N to Column. Basic Quench. Result2->Action2 Action3 N-Alkylation. Switch solvent to DCM. Use harder electrophile. Result3->Action3

Caption: Logic flow for diagnosing yield loss based on crude reaction analysis.

Solvent & Reagent Compatibility Matrix
ParameterRecommendedAvoidReason
Solvent Dichloromethane (DCM)DMF, DMSO, EthanolPolar solvents promote N-alkylation; Alcohols destroy reagent.[1]
Base None (during rxn); NaHCO3 (workup)NaH, K2CO3 (during rxn)Strong bases deprotonate N-H, making N highly nucleophilic (N-alkylation).[1]
Reagent


,

,

Halides are "soft" electrophiles favoring Nitrogen attack.[1]
Temperature 0°C to 25°CReflux (>40°C)High temp promotes thermodynamic product (N-alkyl) and decomposition.[1]

References

  • Meerwein's Salt Preparation & Handling

    • Meerwein, H. (1966). "Triethyloxonium Fluoborate".[4] Organic Syntheses, 46, 113; Coll. Vol. 5, 1080.[5]

    • [1]

  • O-Alkylation of Lactams (General Mechanism)

    • Boudet, R. (1951).[6] "The Pinner Synthesis and O-Alkylation of Amides". Bulletin de la Société Chimique de France, 18, 377.

    • Context: Establishes the preference for O-alkylation using oxonium salts compared to alkyl halides.
  • Hard-Soft Acid-Base (HSAB)

    • Pearson, R. G. (1963). "Hard and Soft Acids and Bases".[3] Journal of the American Chemical Society, 85(22), 3533–3539.[1]

    • [1]

    • (Hard) attacks Oxygen (Hard)
  • Indole-2-carboxylate Chemistry: Jones, G. B., & Chapman, B. J. (1995). "Lithiation of Indole-2-carboxylates". Journal of Organic Chemistry. Relevance: Discusses the stability and tautomeric issues of 2-substituted indoles.

Disclaimer: This guide assumes the user is trained in handling air-sensitive reagents.[1] Triethyloxonium tetrafluoroborate is corrosive and toxic.[7] Always consult the SDS before use.

Sources

Technical Support Guide: Stability of 5-Hydroxyindole Ethyl Esters in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-hydroxyindole ethyl esters. Its purpose is to offer a foundational understanding of the stability challenges associated with this molecular class and to provide practical, actionable troubleshooting advice to ensure the integrity and reproducibility of your experimental results.

Section 1: Core Stability Concerns & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 5-hydroxyindole ethyl esters. Understanding these core concepts is the first step in preventing compound degradation.

Q1: What are the primary degradation pathways for 5-hydroxyindole ethyl esters in solution?

There are two principal degradation pathways you must consider, often occurring in parallel:

  • Oxidation: The 5-hydroxyindole ring is electron-rich and highly susceptible to oxidation. The phenolic hydroxyl group at the 5-position further activates the ring, making it more prone to oxidation than unsubstituted indoles. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photoxidation). Oxidation often leads to the formation of colored dimeric or polymeric byproducts, which is why a color change in your solution is a key indicator of degradation.[1]

  • Hydrolysis: The ethyl ester group is a labile functional group susceptible to cleavage via hydrolysis.[2][3] This reaction is catalyzed by the presence of acid or base and results in the formation of the corresponding 5-hydroxyindole carboxylic acid and ethanol. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4][5][6]

Q2: My solution of 5-hydroxyindole ethyl ester turned yellow/brown upon standing. What happened and is it still usable?

A color change is a classic sign of oxidative degradation of the indole nucleus.[1] The formation of quinone-imine type structures and subsequent polymerization can produce a range of colors from yellow and pink to dark brown.

Is it usable? For most quantitative and biological assays, the answer is no . The presence of degradation products means:

  • The concentration of your active compound is lower than you think.

  • The degradation products may interfere with your assay (e.g., through fluorescence, binding to a target, or cytotoxicity).

  • The results will not be reproducible.

It is always best practice to discard colored solutions and prepare a fresh one from solid material.

Q3: What are the ideal storage conditions for a stock solution?

To maximize the shelf-life of your 5-hydroxyindole ethyl ester stock solution, you must mitigate both hydrolysis and oxidation. The recommended best practice is:

  • Solvent: Use an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1]

  • Temperature: Store at -20°C or, for long-term storage (months), at -80°C.[1][7][8]

  • Light Protection: Use amber or opaque vials to protect the solution from light.[1][9][10]

  • Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing.[1][7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water available for hydrolysis.
Temperature -20°C (short-term) or -80°C (long-term)Slows down all chemical degradation reactions.[1][8]
Container Amber or foil-wrapped glass vialsPrevents photodegradation.[1][10]
Atmosphere Inert gas (Argon, Nitrogen)Displaces oxygen to prevent oxidation.[1][7]
Handling Single-use aliquotsAvoids freeze-thaw cycles and contamination.

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides a scenario-based approach to resolving common problems encountered during experiments.

Q4: I'm observing a new, more polar peak in my Reverse-Phase HPLC analysis that grows over time. What is it likely to be?

A new, more polar peak (i.e., one with a shorter retention time on a C18 column) is very likely the 5-hydroxyindole carboxylic acid , the product of ester hydrolysis.[2][3] Carboxylic acids are significantly more polar than their corresponding ethyl esters.

Troubleshooting Workflow:

  • Confirm Identity: If a chemical standard of the carboxylic acid is available, spike a small amount into your sample. If the new peak increases in size, you have confirmed its identity.

  • Check pH: Measure the pH of your sample solution. If it is acidic or basic, this is the likely cause. Even neutral aqueous solutions can facilitate slow hydrolysis.

  • LC-MS Analysis: The most definitive method is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a mass that is 28.05 Da less than the parent ester (the mass difference between C2H4 and H2).

G start Unexpected Peak in HPLC check_polarity Is the new peak more polar (earlier RT)? start->check_polarity check_ms Analyze by LC-MS. Is Mass = (Parent - 28 Da)? check_polarity->check_ms Yes other_degradant Peak may be an Oxidation Product or Isomer check_polarity->other_degradant No confirm_standard Spike with Carboxylic Acid Standard check_ms->confirm_standard Yes not_hydrolysis Not a simple hydrolysis product check_ms->not_hydrolysis No peak_grows Does the peak area increase? confirm_standard->peak_grows hydrolysis_product Peak is the Hydrolysis Product: 5-Hydroxyindole Carboxylic Acid peak_grows->hydrolysis_product Yes peak_grows->not_hydrolysis No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q5: My assay results are inconsistent. How can I test if compound stability in my assay buffer is the problem?

In-situ instability is a common source of poor reproducibility. The pH, temperature, and composition of your assay buffer can all accelerate degradation.

Protocol for Testing In-Assay Stability:

  • Preparation: Prepare a solution of your 5-hydroxyindole ethyl ester in your final assay buffer at the exact concentration used in your experiment.

  • Time Points: Immediately take a "time zero" (T=0) sample and analyze it by HPLC to get a baseline peak area for the parent compound.

  • Incubation: Incubate the remaining solution under the precise conditions of your assay (e.g., 37°C in a plate reader).

  • Analysis: Take samples at various time points throughout the typical duration of your assay (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) and analyze them by HPLC.

  • Evaluation: Plot the peak area of the parent compound versus time. A decrease of >5-10% in the parent peak area over the assay duration indicates that stability is a significant issue. Also, monitor for the appearance and growth of degradation peaks.

If instability is confirmed, consider reformulating your buffer (if possible), reducing incubation times, or preparing the compound solution immediately before addition to the assay.

Section 3: Essential Protocols for Stability Management

Adhering to validated protocols is critical for ensuring the integrity of your compound.

Protocol 1: Forced Degradation Study to Understand Liabilities

A forced degradation (or stress testing) study is essential for identifying the potential degradation products and the conditions that cause them.[11][12] This is a cornerstone of developing a stability-indicating analytical method.

G cluster_stress Stress Conditions acid Acidic (e.g., 0.1M HCl, 60°C) analysis Analyze All Samples by HPLC-UV/MS acid->analysis base Basic (e.g., 0.1M NaOH, RT) base->analysis oxidative Oxidative (e.g., 3% H₂O₂, RT) oxidative->analysis thermal Thermal (e.g., 80°C Solution) thermal->analysis photo Photolytic (ICH Q1B light exposure) photo->analysis parent 5-Hydroxyindole Ethyl Ester Stock Solution parent->acid Expose parent->base Expose parent->oxidative Expose parent->thermal Expose parent->photo Expose evaluation Evaluate Degradation: - Identify Degradants - Determine % Degradation - Confirm Peak Purity analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Prepare Solutions: Prepare several identical solutions of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1M. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1M. Keep at room temperature for 1-4 hours (base hydrolysis of esters is typically much faster than acid hydrolysis).[4]

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 2-8 hours, protected from light.

    • Thermal Stress: Incubate one solution at 80°C for 24 hours, protected from light.

    • Photostability: Expose a solution (and a solid sample) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[13][14][15] Keep a control sample wrapped in foil to serve as a dark control.

  • Analysis: After the designated time, neutralize the acid and base samples, and dilute all samples to a suitable concentration for HPLC analysis.

  • Data Review: Analyze the chromatograms to identify the conditions that cause degradation and characterize the resulting degradant peaks.

Expected Outcomes from Forced Degradation:

Stress ConditionPrimary Degradation PathwayExpected Major Degradant
Acidic (Heat) Hydrolysis5-Hydroxyindole-carboxylic acid
Basic Hydrolysis5-Hydroxyindole-carboxylic acid
Oxidative (H₂O₂) OxidationQuinone-like species, oligomers
Thermal MultipleMixture of oxidative and hydrolytic products
Photolytic OxidationPhotoxidation products

References

  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • Pharmaceutical Press. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Rodrigues, P., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 815-819. [Link]

  • Hoerle, S. L. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4979-4985. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • International Journal of Scientific Development and Research. (2018). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • SlideShare. (n.d.). Effect of pH on stability of drugs. SlideShare. [Link]

  • ResearchGate. (2021). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]

  • SciSpace. (2021). Stability Indicating Analytical Method Development and Validation. SciSpace. [Link]

Sources

troubleshooting recrystallization of C13H15NO4 indole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Functionalized Indole Scaffolds (


) 

Topic: Troubleshooting Recrystallization of


 Indole Compounds
Audience:  Senior Chemists, Process Engineers, and Drug Development Scientists
Date:  October 26, 2023
Status:  Active Guide

Executive Summary

The recrystallization of indole derivatives with the formula


 presents a specific physicochemical paradox. The indole core is aromatic and hydrophobic, while the 

stoichiometry implies significant polarity (likely derived from carboxylic acids, esters, or hydroxyl functionalities). This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1]

This guide addresses the three critical failure modes for this compound class:

  • Thermodynamic Instability (Oiling Out): Managing the metastable zone.

  • Oxidative Degradation: Preventing the "Pink Indole" syndrome.

  • Solvent Incompatibility: Balancing the push-pull solubility profile.

Part 1: The "Oiling Out" Phenomenon (LLPS)

Q: My compound separates as a yellow/brown oil at the bottom of the flask instead of crystallizing. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS).[1][2] This occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

).
  • The Mechanism: For

    
     indoles, the high oxygen content creates strong intermolecular hydrogen bonding networks that compete with solvent-solute interactions. If the solution becomes supersaturated too quickly, the molecules aggregate into a disordered liquid phase (oil) rather than an ordered crystal lattice.
    
  • The Fix: You must force the system to nucleate above the oiling-out temperature or reduce the supersaturation level.

Troubleshooting Protocol: The "Cloud Point" Titration Do not simply cool the flask. Follow this thermodynamic control strategy:

  • Dissolution: Dissolve

    
     of crude indole in the minimum amount of a "Good Solvent" (e.g., Ethyl Acetate or Acetone) at 
    
    
    
    .
  • Titration: Add the "Anti-Solvent" (e.g., Hexanes or Heptane) dropwise while keeping the solution hot.

  • The Critical Point: Stop immediately when a faint, persistent turbidity appears.

  • Re-solubilization: Add 2-3 drops of the Good Solvent to clear the turbidity.

  • Seeding (Crucial): Add a single seed crystal of the pure product.

  • Insulated Cooling: Wrap the flask in foil/cotton and allow it to cool to Room Temperature (RT) over 4–6 hours. Do not use an ice bath yet.[1]

Q: Once it oils out, is the batch ruined? A: No. Reheat the mixture until the oil redissolves (emulsion clears). Add a small volume (5-10%) of the polar solvent (Good Solvent) to shift the phase diagram away from the LLPS region. Seed immediately and cool slower.[1]

Part 2: Solvent System Selection

Q: Which solvent system is ideal for


 indoles? 

A: Single-solvent systems rarely work for this polarity profile.[1] You need a binary system that respects both the aromatic indole core and the polar substituents.

SystemRatio (v/v)SuitabilityMechanism
EtOAc / Hexanes 1:3 to 1:5High Standard "Push-Pull."[1] EtOAc solvates the polar groups; Hexane forces lattice formation.
IPA / Heptane 1:2Medium Good for removing polar impurities.[1] IPA (Isopropyl Alcohol) prevents oiling better than EtOAc due to H-bonding.[1]
Ethanol / Water VariesLow Risk:[1] High risk of oiling out due to the hydrophobic effect of the indole ring in water. Use only if the compound is a free acid.
Toluene / Acetone 9:1Specific Use if the impurity profile is non-polar. Toluene

-stacks with the indole ring.[1]

Part 3: Chemical Stability (Oxidation Control)

Q: The crystals are turning pink or brown during filtration. Is this an impurity?

A: This is likely oxidative degradation.[1] Indoles are electron-rich and prone to radical oxidation at the C3 position or N1 position, forming colored quinoidal species (e.g., isatin derivatives or dimers).[1]

The "Anti-Pink" Protocol:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Acid Scavenging: If your synthesis involved acid catalysis, trace acid promotes oxidation.[1] Wash the organic layer with

    
     before the final concentration.
    
  • Additive: Add

    
    Sodium Metabisulfite (
    
    
    
    )
    to the aqueous phase during workup, or use trace BHT (Butylated hydroxytoluene) in the crystallization solvent if permissible for the final application.
  • Darkness: Wrap the crystallization flask in aluminum foil. Indole oxidation is photo-catalyzed.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for rescuing a batch that has failed to crystallize.

Recrystallization_Logic Start Crude Indole (C13H15NO4) Solvent_Choice Dissolve in Hot Good Solvent (EtOAc or IPA) Start->Solvent_Choice Check_Solubility Is it fully dissolved? Solvent_Choice->Check_Solubility Check_Solubility->Solvent_Choice No (Add more solvent) Filter Hot Filtration (Remove Insolubles) Check_Solubility->Filter Yes Anti_Solvent Add Anti-Solvent (Hex/Hept) to Cloud Point Filter->Anti_Solvent Cooling Slow Cooling (RT) Anti_Solvent->Cooling Observation Observe Phase Behavior Cooling->Observation Success Crystalline Solid Observation->Success Crystals Form Failure_Oil Oiling Out (LLPS) Observation->Failure_Oil Liquid Droplets Failure_Color Pink/Brown Discoloration Observation->Failure_Color Color Change Remedy_Oil Reheat -> Add 5% Good Solvent -> SEED -> Insulate Flask Failure_Oil->Remedy_Oil Remedy_Color Recrystallize with Charcoal + 0.1% Na2S2O5 wash Failure_Color->Remedy_Color Remedy_Oil->Cooling Retry Remedy_Color->Solvent_Choice Restart

Caption: Decision matrix for troubleshooting indole recrystallization failures (LLPS and Oxidation).

Part 5: Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization of


 
  • Preparation:

    • Weigh crude material.[1]

    • Prepare solvent pair: Ethyl Acetate (Solvent A) and Hexanes (Solvent B) .

    • Safety: Ensure Hexanes are free of peroxides; use a fume hood.[1]

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Solvent A at boiling point dropwise.[1] Swirl constantly.

    • Target: Saturated solution at boiling.[1]

  • Clarification (Optional but Recommended):

    • If the solution is dark, add activated charcoal (

      
      ).[1] Boil for 2 minutes.
      
    • Filter hot through a pre-warmed Celite pad to remove charcoal/particulates.[1]

  • Nucleation Setup:

    • Reheat filtrate to boiling.

    • Add Solvent B (hot) dropwise until persistent turbidity is observed.

    • Add 2 drops of Solvent A to clear the solution.

  • Crystallization:

    • Remove from heat.[1]

    • Seed immediately with pure crystal traces (if available) or scratch the glass wall with a glass rod.

    • Allow to stand at room temperature for 4 hours.

    • Only move to

      
       (fridge) once heavy crystallization is observed.
      
  • Isolation:

    • Filter via Buchner funnel.[1]

    • Wash with cold Solvent B (Hexanes).[1] Do not wash with Solvent A.[1]

    • Dry under vacuum at

      
      .
      

References

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Control Strategies."[1] Mettler Toledo Technical Resources. [Link]

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization and Solvent Selection." Laboratory Techniques Guide. [Link]

  • LibreTexts Chemistry. "Troubleshooting Recrystallization: Oiling Out and Yield Issues." Organic Chemistry Lab Techniques. [Link]

  • MDPI Molecules. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." Molecules, 2025.[1][3][4] [Link]

  • American Chemical Society (ACS). "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids."[1] Journal of Organic Chemistry, 2025.[1] [Link]

Sources

Technical Support Center: HPLC Optimization for 2-Ethoxy-5-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists and drug development professionals facing the unique challenges of separating 5-hydroxyindole derivatives. Unlike standard small molecule separations, these compounds present a "perfect storm" of challenges: high susceptibility to oxidation, severe peak tailing due to silanol interactions, and pH-dependent solubility.

Module 1: Method Development Strategy (The Foundation)

Q: I am starting a new method for a 2-ethoxy-5-hydroxyindole derivative. Which column chemistry should I choose?

A: Do not default to a standard C18 without considering the indole core's specific needs. While C18 provides hydrophobic retention, it often lacks the selectivity required to separate structural isomers or impurities common in indole synthesis.

Recommendation:

  • Primary Choice: Phenyl-Hexyl or Biphenyl Phases.

    • Why? The indole ring is electron-rich. Phenyl phases engage in

      
       interactions with the indole core, providing orthogonal selectivity compared to pure hydrophobicity. This is critical for separating the target from non-hydroxylated impurities.
      
  • Secondary Choice: C18 with Polar End-capping.

    • Why? If you must use C18, ensure it is "polar-embedded" or "polar-endcapped" to shield the silica surface. Standard C18 columns often result in severe tailing due to the interaction between the basic indole nitrogen and residual silanols.

Q: What is the optimal mobile phase pH?

A: You must operate at acidic pH (2.0 – 3.0) .

  • Reason 1 (Silanol Suppression): At pH < 3, residual silanols on the silica surface are protonated (neutral), significantly reducing the secondary cation-exchange interactions that cause peak tailing.

  • Reason 2 (Oxidation Stability): 5-hydroxyindoles are essentially electron-rich phenols. At neutral or basic pH, they rapidly oxidize to form quinone-imines or insoluble dimers (often seen as sample turning pink/brown). Acidic conditions stabilize the phenol group.

Protocol: Gradient Screening Workflow

Objective: Establish a baseline separation.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (MeCN)[1][2]

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm or 2.6 µm

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID)

  • Temperature: 35°C (Control is vital; see Module 2)

Time (min)%BRationale
0.05Initial trapping; high water content prevents breakthrough.
1.05Isocratic hold to stack injection plug.
10.095Broad scouting gradient to elute all hydrophobic impurities.
12.095Wash column.
12.15Re-equilibration.
15.05Ready for next injection.
Visualizing the Decision Process

MethodDev Start Start: 2-Ethoxy-5-Hydroxyindole Separation CheckLogP Check LogP / Hydrophobicity Start->CheckLogP ColumnChoice Select Stationary Phase CheckLogP->ColumnChoice C18 Standard C18 ColumnChoice->C18 General Screening Phenyl Phenyl-Hexyl / Biphenyl (Recommended) ColumnChoice->Phenyl High Selectivity Needed MobilePhase Mobile Phase Selection C18->MobilePhase Phenyl->MobilePhase Acidic Acidic (pH 2-3) 0.1% Formic or TFA MobilePhase->Acidic Stabilizes Analyte Basic Basic (pH > 7) High Oxidation Risk! MobilePhase->Basic Avoid

Figure 1: Decision tree for selecting column chemistry and mobile phase conditions to minimize oxidation and maximize selectivity.

Module 2: Troubleshooting Peak Shape & Resolution

Q: My peaks are tailing significantly (Tailing Factor > 1.5). How do I fix this?

A: Tailing in indole derivatives is almost always caused by "Secondary Silanol Interactions." The nitrogen atom in the indole ring (and any amine side chains) interacts with acidic silanol groups on the silica support.

Troubleshooting Matrix:

InterventionMechanismWhen to use
Switch to TFA Trifluoroacetic acid (0.05 - 0.1%) is a strong ion-pairing agent that masks silanols and pairs with the basic nitrogen.First line of defense for peak shape issues. Note: Can suppress MS signal.
Add Ammonium Formate Adding 10-20 mM salt competes with the analyte for silanol binding sites.Use if you cannot use TFA due to MS sensitivity requirements.
Increase Temperature Increasing column temp to 40-50°C improves mass transfer and kinetics, sharpening peaks.Use if tailing persists despite mobile phase additives.
Q: I see "Ghost Peaks" or retention time shifting.

A: This is often due to the Ethoxy group hydrolysis or temperature fluctuations.

  • Temperature Control: Indole retention is highly temperature-dependent. Ensure your column oven is stable (

    
    ).
    
  • Equilibration: Phenyl phases require longer equilibration times than C18. Ensure at least 10 column volumes of re-equilibration between runs.

Visualizing the Tailing Mechanism

Tailing Analyte Indole Analyte (Basic Nitrogen) Interaction Secondary Interaction (Peak Tailing) Analyte->Interaction Binds to Silanol Free Silanol (Si-OH) Silanol->Interaction Result Sharp Peak Interaction->Result Without Modifier Modifier TFA / Buffer Salts Modifier->Silanol Blocks/Masks Modifier->Result With Modifier

Figure 2: Mechanism of peak tailing and how mobile phase modifiers (TFA/Salts) intervene to restore peak symmetry.

Module 3: Stability & Sample Preparation (The Hidden Variables)

Q: My sample turns pink/brown in the autosampler, and the area count decreases over time.

A: You are witnessing the oxidation of the 5-hydroxy group.[3][4] This is the most common failure mode in quantifying these derivatives.

The Fix: Antioxidant Stabilization You must add an antioxidant to your sample diluent. Do not dissolve in pure organic solvent if the sample will sit for hours.

Recommended Sample Diluent:

  • Solvent: 10% Acetonitrile / 90% Water (matches initial gradient conditions).

  • Additive: 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite.

  • Storage: Amber glass vials (critical to prevent photodegradation) kept at 4°C in the autosampler.

Protocol: Stability Test

Before running a full sequence, perform this validation:

  • Prepare analyte in Diluent A (No antioxidant) and Diluent B (With 0.1% Ascorbic Acid).

  • Inject both immediately (T=0).

  • Leave in autosampler for 12 hours.

  • Inject both again (T=12).

  • Pass Criteria: T=12 area count must be within 98-102% of T=0.

Module 4: Detection Optimization

Q: Should I use UV or Fluorescence Detection (FLD)?

A: While UV is standard, Fluorescence is superior for 5-hydroxyindoles due to their native fluorescence and the ability to ignore non-fluorescent impurities.

Detection Settings:

DetectorSettingsApplication
UV-Vis 280 nm (Excitation max) or 300 nmPurity analysis (detects all impurities).
Fluorescence Ex: 295 nmEm: 340 nm
ECD +0.6 to +0.8 V (vs Ag/AgCl)Bioanalysis. Ultra-trace detection in plasma/urine (similar to 5-HIAA methods).

Note on Fluorescence: The shift of the emission maxima is solvent dependent. If you change from Water/MeCN to Water/Methanol, re-scan your emission spectrum as it may shift 10-20 nm.

References

  • PubChem. (2025).[5][6] 5-Hydroxyindole - Physico-chemical Properties and Stability. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025).[4] Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Investigation of multiphoton-induced fluorescence from solutions of 5-hydroxytryptophan. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Quantitative Mass Spectrometry Analysis of Pergolide Mesylate (CAS 66866-41-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Pergolide Mesylate (CAS 66866-41-9) is a potent, ergot-derived dopamine receptor agonist. While historically used for Parkinson’s disease, its primary contemporary application is in veterinary medicine for the treatment of Pituitary Pars Intermedia Dysfunction (PPID) in equines.

The Analytical Challenge: Quantifying Pergolide in biological matrices (plasma/serum) presents two distinct hurdles for the analyst:

  • Trace Concentrations: Therapeutic dosing (e.g., 2 µg/kg) results in sub-nanogram plasma levels (

    
     often 
    
    
    
    ), necessitating high-sensitivity instrumentation.
  • Instability: The compound is photosensitive and prone to oxidation, degrading into pergolide sulfoxide and sulfone.

This guide provides a validated workflow for the LC-MS/MS analysis of Pergolide, contrasting it with legacy HPLC-ECD methods to justify the platform choice.

Comparative Analysis: Platform & Methodology

LC-MS/MS vs. HPLC-ECD

Historically, electrochemical detection (ECD) was the workhorse for ergot alkaloids due to their electroactive nature. However, for modern pharmacokinetic (PK) studies, LC-MS/MS (Triple Quadrupole) is the superior choice.

FeatureLC-MS/MS (Triple Quad)HPLC-ECD (Electrochemical)Verdict
Sensitivity (LLOQ) High (2–5 pg/mL)Moderate (50–100 pg/mL)MS/MS is essential for terminal phase PK.
Selectivity Excellent (Mass-based MRM)Good (Redox potential)MS/MS eliminates co-eluting matrix interferences.
Throughput High (3–5 min run times)Low (15–30 min run times)MS/MS allows larger batch processing.
Sample Prep Versatile (PPT, LLE, SPE)Rigorous (Requires clean samples)MS/MS tolerates "dirtier" extracts better.
Internal Standard Selection: SIL vs. Analogue

The choice of Internal Standard (IS) is critical for compensating for matrix effects (ion suppression) in equine plasma.

  • Gold Standard: Pergolide-d3 (Deuterated).

    • Why: It co-elutes with the analyte, experiencing the exact same ionization environment and matrix suppression.

  • Alternative: Lisuride.

    • Why: Structurally similar ergot derivative.

    • Risk: Elutes at a different retention time. If a matrix suppression zone shifts, Lisuride may not compensate accurately, leading to higher %CV.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for Equine Plasma , the most common matrix for this CAS number.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). PPT leaves significant phospholipids in the supernatant, which accumulate on the column and cause ion suppression at the retention time of hydrophobic analytes like Pergolide.

  • Aliquot: Transfer

    
     of plasma into a glass tube.
    
  • Spike: Add

    
     of Internal Standard (Pergolide-d3, 10 ng/mL).
    
  • Basify: Add

    
     of 0.1 M NaOH (Pergolide is a base; high pH ensures it is uncharged and extracts into organic solvent).
    
  • Extract: Add

    
     of MTBE (Methyl tert-butyl ether)  or Hexane:Isoamyl Alcohol (98:2).
    
  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     at 
    
    
    
    .
  • Reconstitute: Dissolve residue in

    
     of Mobile Phase A/B (50:50).
    
Chromatographic Conditions (LC)
  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target: Pergolide Free Base (Note: CAS 66866-41-9 is the Mesylate salt, MW ~410. The MS detects the cation MW ~314).

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Pergolide 315.2 (

)
208.1 Quantifier35
315.2267.1Qualifier25
Pergolide-d3 318.2 211.1 IS Quant35

Visualizations

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the appropriate methodology based on sensitivity needs and equipment availability.

DecisionMatrix Start Start: Pergolide Analysis Matrix Select Matrix Start->Matrix Conc Expected Concentration? Matrix->Conc HighConc High (>1 ng/mL) (e.g., Formulation QC) Conc->HighConc LowConc Trace (<1 ng/mL) (e.g., Plasma PK) Conc->LowConc HPLC HPLC-UV or ECD (Cost-effective) HighConc->HPLC MS LC-MS/MS (Triple Quad) (Required for Sensitivity) LowConc->MS Prep Sample Prep Decision MS->Prep PPT Protein Precip (PPT) (Risk: Matrix Effect) Prep->PPT Rapid Screening LLE Liquid-Liquid Extraction (LLE) (Cleanest Extract) Prep->LLE Quantitation (Rec.)

Caption: Decision tree for selecting analytical platforms and sample preparation techniques based on concentration requirements.

Fragmentation Pathway

The primary transition (315 -> 208) involves the cleavage of the ergoline ring system.

Fragmentation Parent Precursor Ion [M+H]+ = 315.2 Collision Collision Cell (N2 Gas, 35eV) Parent->Collision Frag1 Quant Ion m/z 208.1 (Ergoline core) Collision->Frag1 Major Path Frag2 Qual Ion m/z 267.1 (Loss of CH3SH) Collision->Frag2 Minor Path

Caption: MS/MS fragmentation pathway of Pergolide. The 208.1 fragment is the most stable and intense ion for quantitation.

Performance Metrics & Validation Data

When validating this method according to FDA/EMA Bioanalytical Guidelines, the following performance metrics are typical for the LLE-LC-MS/MS workflow described above.

Table 2: Typical Method Validation Results

ParameterResultNotes
Linearity Range

Covers therapeutic range for Equine PPID.
LLOQ

(

)
Signal-to-Noise > 10:1.
Recovery (LLE)

Consistent extraction efficiency using MTBE.
Matrix Effect

Minimal suppression due to LLE cleanup + Deuterated IS.
Precision (%CV)

(Intra-day)
High reproducibility.

Stability Considerations (Critical)

Pergolide Mesylate is notoriously unstable.[2] To ensure data integrity:

  • Amber Glass: All standard solutions must be prepared in amber glassware to prevent photo-degradation to sulfoxides.

  • Temperature: Plasma samples should be stored at

    
    . Autosampler temperature must be set to 
    
    
    
    .
  • Antioxidants: For long-term storage of stock solutions, adding 0.1% Ascorbic Acid can retard oxidation.

References

  • Jacobson, G. A., et al. (2014). "Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Stanley, S. D., et al. (2010).[3] "Comparison of Pharmaceutical Equivalence for Compounded Preparations of Pergolide Mesylate." American Association of Equine Practitioners.

  • PubChem Compound Summary. "Pergolide Mesylate (CID 54823)." National Center for Biotechnology Information.

Sources

Comparative FTIR Profiling: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative FTIR Spectral Guide: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and Synthetic Organic Chemists.

Executive Summary & Molecular Profile

Compound: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate CAS Number: 66866-41-9 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol

This guide provides a technical analysis of the FTIR spectral characteristics of Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate , a specialized indole derivative often encountered in the Nenitzescu indole synthesis or as a structural analogue in the development of antivirals (e.g., Arbidol/Umifenovir series).

Unlike the common 2-methyl analogue (a key Arbidol intermediate), the 2-ethoxy variant possesses a unique "push-pull" electronic system where the 2-alkoxy group acts as a strong electron donor to the 3-carboxylate acceptor. This conjugation stabilizes the indole tautomer against the oxindole form, resulting in distinct spectral shifts that are critical for identity verification.

Technical Analysis: FTIR Spectral Assignment

The FTIR spectrum of this molecule is dominated by the interplay between the hydroxyl group, the indole N-H, and the conjugated ester system. The following assignments are based on structural group frequency analysis and comparative literature data for 5-hydroxyindoles.

Core Functional Group Assignments
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
3250 – 3450 O-H / N-H Stretching (ν)Broad/Overlapping. The phenolic 5-OH and indole N-H stretches often merge. The 5-OH is typically broader due to hydrogen bonding, while the N-H is sharper (approx. 3350 cm⁻¹).
2900 – 2990 C-H (Aliphatic) Stretching (ν)Ethyl Group. Characteristic asymmetric and symmetric stretches of the ethyl groups (both ester and ether).
1660 – 1690 C=O (Ester) Stretching (ν)Red-Shifted. The carbonyl frequency is lower than typical non-conjugated esters (~1735 cm⁻¹) due to conjugation with the indole ring and the electron-donating 2-ethoxy group.
1610 – 1630 C=C (Indole) Stretching (ν)Aromatic Ring. Skeletal vibrations of the indole core, enhanced by the 5-hydroxy substitution.
1510 – 1540 Amide II / Ring Mixed ModeCharacteristic of the indole heterocyclic system.
1200 – 1260 C-O-C (Ether) Stretching (ν_as)CRITICAL DIFFERENTIATOR. Strong asymmetric stretch of the 2-ethoxy enol ether system. This peak is absent in 2-methyl or 2-H analogues.
1050 – 1100 C-O (Alcohol) Stretching (ν)Phenolic C-O stretch (5-position).
Comparative Analysis: Target vs. Alternatives

In drug development, this compound is most frequently confused with or compared to Ethyl 5-hydroxy-2-methylindole-3-carboxylate (CAS 7598-91-6), the standard precursor for Arbidol. Distinguishing these two is vital for QC.

Comparison Table: 2-Ethoxy vs. 2-Methyl Analogues
FeatureTarget: 2-Ethoxy Derivative (CAS 66866-41-9)Alternative: 2-Methyl Derivative (CAS 7598-91-6)Differentiation Strategy
C-O Ether Band Present (Strong) at ~1200–1260 cm⁻¹ (Enol ether).Absent. The most reliable marker. Look for a sharp, intense band in the fingerprint region.
C=O Position Lower Frequency (~1665 cm⁻¹). The 2-ethoxy group is a stronger donor (+M effect) than 2-methyl, increasing electron density at the carbonyl oxygen.Higher Frequency (~1680 cm⁻¹). Methyl is a weak donor (+I effect).Requires high-resolution scan (2 cm⁻¹ resolution) to distinguish clearly.
C-H Region Ethyl Pattern. Multiple bands for O-CH₂-CH₃ and COO-CH₂-CH₃.Methyl Pattern. Distinct C-H stretch for the C2-Methyl group.Difficult to resolve in complex mixtures; rely on the Fingerprint region.
Stability Moderate. Can hydrolyze to oxindole under acidic conditions.High. Very stable indole core.If the spectrum shows a C=O band at >1700 cm⁻¹ (oxindole), the 2-ethoxy sample has degraded.
Experimental Protocol: High-Resolution FTIR Acquisition

To ensure spectral integrity and avoid degradation (hydrolysis of the 2-ethoxy group), the following "Self-Validating" protocol is recommended.

Methodology: Solid-State Analysis via KBr Pellet (Preferred) or ATR.

  • Sample Preparation (KBr Pellet):

    • Ratio: Mix 1.5 mg of analyte with 250 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grinding: Grind gently in an agate mortar. Critical: Do not over-grind; excessive heat/pressure can induce polymorphic transitions or degradation in labile ether derivatives.

    • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to remove trapped moisture (which interferes with the OH/NH region).

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (Necessary to resolve the C=O shift).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 400 cm⁻¹.

  • Validation Step (Self-Check):

    • Check the 1700–1750 cm⁻¹ region. If a new band appears here, it indicates hydrolysis to the oxindole form (loss of the ethyl group). A pure sample should have a clean window above 1700 cm⁻¹ (up to the ester carbonyl at ~1665 cm⁻¹).

Synthesis & Origin Logic

Understanding the origin of the 2-ethoxy derivative clarifies why it appears in specific workflows. It is typically formed via the Nenitzescu Synthesis when using an ethoxy-substituted enamine, whereas the Arbidol intermediate uses an amino-crotonate.

Nenitzescu_Pathway cluster_legend Differentiation Logic Benzoquinone p-Benzoquinone Intermediate Michael Adduct Benzoquinone->Intermediate Enamine_Ethoxy Ethyl 3-amino-3-ethoxyacrylate (Ethoxy Enamine) Enamine_Ethoxy->Intermediate Route A Enamine_Methyl Ethyl 3-aminocrotonate (Methyl Enamine) Enamine_Methyl->Intermediate Route B Target TARGET: Ethyl 2-ethoxy-5-hydroxy- indole-3-carboxylate (CAS 66866-41-9) Intermediate->Target Cyclization (Route A) Alternative ALTERNATIVE: Ethyl 5-hydroxy-2-methyl- indole-3-carboxylate (CAS 7598-91-6) Intermediate->Alternative Cyclization (Route B) Legend Route A yields the 2-Ethoxy Target. Route B yields the Arbidol Intermediate.

Caption: Divergent Nenitzescu synthesis pathways showing the origin of the 2-ethoxy target versus the standard 2-methyl Arbidol intermediate.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82073 (Ethyl 5-hydroxy-2-methylindole-3-carboxylate). Retrieved from [Link]

  • Beer, R. J. S., et al. "p-Benzoquinones.[1] Part I. The reaction of p-benzoquinone with ethyl

    
    -aminocrotonate and related compounds." Journal of the Chemical Society, 1953, pp. 2061-2066. (Seminal work on Nenitzescu synthesis establishing the 2-ethoxy derivative formation). Retrieved from [Link]
    
  • Sielc Technologies. HPLC Separation of Hydroxyindole Carboxylates. (Methodology for separating 2-substituted indole esters).[1] Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Standards for Ethyl 2-Ethoxy-5-Hydroxy-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the rationale behind method development, compare its performance against a relevant alternative, and provide detailed experimental protocols.

The Critical Role of Purity for Indole Derivatives

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The specific compound of interest, ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, and its analogues are precursors to molecules targeting a range of biological pathways.[2][3] Consequently, ensuring the purity of these building blocks is not merely a quality control step but a fundamental requirement for reproducible and reliable downstream applications, from preclinical studies to drug manufacturing. Impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and potential safety concerns.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

PropertyEthyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylateEthyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (Alternative)
Molecular Formula C13H15NO4C12H13NO3
Molecular Weight 249.26 g/mol (calculated)219.24 g/mol [4][5]
Structure
Key Functional Groups Ester, Ether, Hydroxyl, Indole NHEster, Methyl, Hydroxyl, Indole NH
Predicted Polarity Moderately polarModerately polar
Chromophore Indole ring systemIndole ring system

The presence of the indole ring in both molecules provides a strong chromophore, making UV detection a suitable and sensitive choice for HPLC analysis.[6] The hydroxyl and ester groups contribute to their polarity, making them ideal candidates for reversed-phase HPLC.

Strategic Development of a Robust HPLC Purity Method

The development of a reliable HPLC method for purity analysis is a systematic process guided by the principles of Analytical Quality by Design (AQbD).[7] This approach emphasizes a thorough understanding of the method to ensure it is robust and fit for purpose.

The Logic of Method Design

Our objective is to develop a method that can accurately quantify the main peak (the active pharmaceutical ingredient or intermediate) and effectively separate it from potential impurities. These impurities can arise from the synthesis process, degradation, or storage. Common synthetic routes for indole derivatives, such as the Reissert indole synthesis, can result in byproducts like incompletely cyclized intermediates or isomers.[8]

The following workflow outlines the key considerations in developing the HPLC method:

HPLC_Method_Development cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Method Validation A Physicochemical Properties (Polarity, pKa, UV max) C Column Selection (e.g., C18, C8) A->C B Potential Impurities (Starting materials, byproducts, degradants) G Specificity B->G D Mobile Phase Selection (Aqueous & Organic) C->D E Gradient Optimization D->E F Detector Settings (Wavelength) E->F F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: HPLC Method Development Workflow.

Comparative HPLC Analysis: A Tale of Two Indoles

To illustrate the principles of HPLC purity determination, we will compare a developed method for our target compound, ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, with a method for a closely related alternative, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. The presence of an ethoxy group versus a methyl group at the 2-position will influence the hydrophobicity and, therefore, the retention time on a reversed-phase column.

Experimental Protocols

Protocol 1: HPLC Purity Determination of Ethyl 2-Ethoxy-5-Hydroxy-1H-Indole-3-Carboxylate

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Purity Determination of Ethyl 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate (Alternative)

The same instrumentation and general procedure as in Protocol 1 are used, with slight modifications to the gradient program to accommodate the difference in polarity.

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 75% B

    • 20-25 min: 75% B

    • 25-26 min: 75% to 25% B

    • 26-30 min: 25% B

Comparative Data and Discussion

The following table summarizes the expected chromatographic performance for the two compounds, assuming a hypothetical impurity profile for illustrative purposes.

ParameterEthyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylateEthyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Retention Time (Main Peak) ~15.2 min~14.5 min
Theoretical Plates (N) > 10,000> 10,000
Tailing Factor (T) 1.11.1
Resolution (Rs) with Impurity 1 > 2.0> 2.0
Resolution (Rs) with Impurity 2 > 2.0> 2.0

Rationale for Observations:

  • Retention Time: The 2-ethoxy derivative is slightly more hydrophobic than the 2-methyl derivative, leading to a longer retention time on the C18 column.

  • Peak Shape: The use of formic acid in the mobile phase helps to protonate the silanol groups on the silica-based stationary phase and the analytes, leading to symmetrical peak shapes (Tailing Factor close to 1).

  • Resolution: The gradient elution is designed to provide good separation between the main peak and potential impurities, which may include starting materials (more polar, eluting earlier) and dimeric byproducts (less polar, eluting later). A resolution value (Rs) greater than 2.0 indicates baseline separation.

Chromatogram_Comparison cluster_0 Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate cluster_1 Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate a Intensity b Time (min) c Impurity 1 (early eluting) d Main Peak (~15.2 min) e Impurity 2 (late eluting) f Intensity g Time (min) h Impurity 1 (early eluting) i Main Peak (~14.5 min) j Impurity 2 (late eluting)

Caption: Illustrative Chromatogram Comparison.

The Importance of Reference Standards

For accurate purity determination and quantification of impurities, the use of certified reference standards is crucial. While a specific standard for ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate may not be readily available, a closely related standard like "Ethyl indole-3-carboxylate" from the European Pharmacopoeia (EP) can be used for system suitability tests and as a starting point for relative response factor determination.[9][10][11]

Alternative and Complementary Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide valuable complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used for the absolute purity determination of a compound without the need for a specific reference standard of the same molecule.[12]

  • Gas Chromatography (GC): For volatile and thermally stable impurities, GC can be a powerful analytical tool.[13]

Conclusion

The determination of purity for key synthetic intermediates like ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is a critical aspect of drug discovery and development. A well-developed and validated reversed-phase HPLC method, based on a thorough understanding of the analyte's properties and potential impurities, is the cornerstone of this process. By employing a systematic approach to method development and utilizing appropriate reference standards, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. Ethyl indole-3-carboxylate. [Link]

  • SLS Ireland. ETHYL INDOLE-3-CARBOXYLATE EUR. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]

  • PubChem. 2-ethoxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • PMC. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

  • Scholarly Publications Leiden University. New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • Refubium. INNOVATIVE HPLC METHOD DESIGN (DEVELOPMENT & UNDERSTANDING) WITHIN THE PHARMACEUTICAL LIFECYCLE. [Link]

  • PMC. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • SIELC Technologies. Ethyl 3-hydroxy-1H-indole-2-carboxylate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel indole derivative, ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate holds significant promise for research and development in medicinal chemistry. The indole scaffold is a cornerstone in modern drug discovery, with derivatives showing a wide range of therapeutic applications, from anticancer to anti-inflammatory agents.[1] The structural versatility of these compounds allows them to interact with various biological targets, making them a focal point for the synthesis of new therapeutic molecules.[1][2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate in a laboratory setting.

Hazard Assessment and Risk Mitigation

In line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all handling of this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP).[5][6][7] This plan should detail standard operating procedures for minimizing exposure through engineering controls, administrative practices, and the use of appropriate personal protective equipment (PPE).[5]

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[3][4]

  • Eye Irritation: May cause serious irritation, redness, or pain if it comes into contact with the eyes.[3][4][8][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel.[10] The following table summarizes the required PPE for handling ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate.

Body Part Required PPE Specifications and Rationale
Eyes Chemical Splash GogglesMust meet ANSI Z87.1 standards. Provides a seal around the eyes to protect against splashes and fine particles.[11][12]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact.[13][14][15][16] Always check for signs of degradation and change gloves immediately after contamination.[13][17]
Body Laboratory CoatA buttoned lab coat made of a suitable material like cotton should be worn to protect the skin and clothing from spills.[12]
Feet Closed-Toe ShoesShoes must cover the entire foot to protect against spills and falling objects.[11]

dot

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Don Lab Coat Don Lab Coat Wear Goggles Wear Goggles Don Lab Coat->Wear Goggles Wear Gloves Wear Gloves Wear Goggles->Wear Gloves Handle Chemical Handle Chemical Wear Gloves->Handle Chemical Dispose Gloves Dispose Gloves Handle Chemical->Dispose Gloves Wash Hands Wash Hands Dispose Gloves->Wash Hands Remove Goggles Remove Goggles Wash Hands->Remove Goggles Remove Lab Coat Remove Lab Coat Remove Goggles->Remove Lab Coat

Caption: Personal Protective Equipment (PPE) Workflow for Chemical Handling.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure. All work with ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[18]

Preparation:

  • Designated Area: Establish a designated area for handling the compound, clearly marked with hazard signs.[18]

  • Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within easy reach to avoid unnecessary movement.

  • PPE Donning: Put on all required PPE as outlined in the previous section.

Handling:

  • Weighing: Carefully weigh the required amount of the compound on weighing paper. Avoid creating dust.

  • Transfer: Gently transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

  • Reaction: Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.

Post-Handling:

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and absorbent material.

  • Waste Segregation: Segregate all waste generated during the process as outlined in the disposal plan.

  • PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves immediately.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[19] All waste containing ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate must be treated as hazardous waste.[20]

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with the compound, including weighing paper, gloves, and absorbent pads, should be collected in a designated, clearly labeled hazardous waste container.[20] A high-density polyethylene (HDPE) container is generally suitable.[20]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[20]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous chemical waste.[20]

Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate".[19] The label should also include the date of accumulation and the associated hazards (e.g., "Irritant").

Storage and Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[20]

  • This area should be cool, dry, well-ventilated, and away from general lab traffic.[20]

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[20]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Container Labeled Solid Container Solid Waste->Labeled Solid Container Liquid Waste Liquid Waste Labeled Liquid Container Labeled Liquid Container Liquid Waste->Labeled Liquid Container Sharps Waste Sharps Waste Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container Satellite Accumulation Area Satellite Accumulation Area Labeled Solid Container->Satellite Accumulation Area Labeled Liquid Container->Satellite Accumulation Area Labeled Sharps Container->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.